6-Bromo-2,3-difluorobenzamide
Description
6-Bromo-2,3-difluorobenzamide is a halogenated aromatic compound featuring bromine and fluorine substituents on a benzamide backbone. This structural motif confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. Its synthesis typically involves multi-step halogenation and functionalization reactions, as evidenced by protocols involving phosphorus oxychloride and crystallization from ethanol .
Properties
IUPAC Name |
6-bromo-2,3-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOZVIZJTOCYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromo-2,3-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method involves the reaction of 2,3-difluorobenzamide with bromine in the presence of a catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often optimize reaction conditions, including temperature, pressure, and the use of specific catalysts, to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
6-Bromo-2,3-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
6-Bromo-2,3-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-difluorobenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Fluorine at C2/C3 in this compound reduces steric hindrance compared to bulkier groups (e.g., phenyl in imidazopyridines), favoring nucleophilic substitution .
- Functional Groups : The amide group in this compound supports hydrogen bonding, unlike the aldehyde in 6-bromo-2,3-difluorobenzaldehyde, which prioritizes electrophilic reactivity .
Key Observations :
- Receptor Binding: Bromine at position 6 in aplysinopsins enhances 5-HT2C receptor affinity (Ki = 0.3 µM vs. 2.3 µM for de-N-methylated analog) .
Biological Activity
Overview
6-Bromo-2,3-difluorobenzamide is a synthetic compound characterized by its unique combination of bromine and fluorine substituents on a benzamide framework. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C7H4BrF2N
- Molecular Weight : 220.01 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which may include enzymes and receptors involved in various signaling pathways. Research indicates that it may inhibit certain kinases or modulate signaling cascades, thereby affecting cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, with notable activity against Gram-positive bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
In cancer research, this compound has been evaluated for its potential to inhibit tumor growth. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer models.
Case Studies
- Antimicrobial Efficacy
- Anticancer Activity
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
